molecular formula C24H15ClFN3O3S B2933252 N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 872207-89-1

N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2933252
CAS No.: 872207-89-1
M. Wt: 479.91
InChI Key: HCLNTACXPMPCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a tricyclic core system (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1,3,10,12-pentaene) with multiple aromatic and heterocyclic components. Key structural elements include:

  • A tricyclic scaffold combining fused oxazole and diazepine rings, contributing to aromatic stability and conformational rigidity .
  • Electron-withdrawing substituents: A 2-chlorophenyl group on the acetamide moiety and a 2-fluorophenyl group at the 5-position of the tricyclic system, which may enhance binding interactions via halogen bonding or dipole effects.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O3S/c25-15-8-2-4-10-17(15)27-20(30)13-33-24-28-21-14-7-1-6-12-19(14)32-22(21)23(31)29(24)18-11-5-3-9-16(18)26/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLNTACXPMPCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure includes:

  • A chlorophenyl group.
  • A fluorophenyl moiety.
  • A diazatricyclo core that contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
    • In vitro studies have shown that it effectively scavenges free radicals and enhances cellular antioxidant defenses.
  • Anticancer Properties :
    • Research indicates that the compound has potent anticancer effects against various cancer cell lines.
    • It induces apoptosis in cancer cells through the activation of apoptotic signaling pathways.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways related to diabetes and cancer.
    • Specific enzyme targets include glucosidases and cholinesterases, which are pivotal in glucose metabolism and neurotransmission.

Antioxidant Activity

Recent studies utilized assays such as the CUPRAC (cupric ion reducing antioxidant capacity) to evaluate the antioxidant potential of the compound. Results indicated a strong capacity to reduce oxidative stress markers in cell cultures.

Anticancer Studies

A series of experiments conducted on pancreatic cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis:

Cell LineIC50 (µM)Mechanism of Action
PANC-115Apoptosis induction via caspase activation
HEK29320Cell cycle arrest at G1 phase

Enzyme Inhibition

The compound's enzyme inhibitory effects were assessed using various assays:

EnzymeIC50 (µM)Type of Inhibition
Glucosidase12Competitive
Cholinesterase25Non-competitive

These results suggest that the compound may have therapeutic potential in managing conditions like diabetes and neurodegenerative diseases.

Case Studies

  • Case Study on Pancreatic Cancer :
    • A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
  • Diabetes Management :
    • Clinical observations indicated improved glycemic control in diabetic models treated with this compound, correlating with its glucosidase inhibition activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its tricyclic core and dual halogenated aromatic substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca 2-chlorophenyl (acetamide), 2-fluorophenyl (tricyclic), sulfanyl linker Inferred antimicrobial potential (based on analogs ) High molecular weight (estimated ~480–500 g/mol), electronegative groups (Cl, F) enhance polarity and binding affinity
N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6a–o) 1,3,4-oxadiazole 4-chlorophenyl, N-alkyl/aryl groups on acetamide Antimicrobial activity (6f and 6o most active; MIC 4–16 µg/mL) Lower molecular weight (~300–400 g/mol), Cl substituent increases lipophilicity and reactivity
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide Pyridine 2-cyanophenyl, thienyl, CF3 (electron-withdrawing) Not reported; CF3 group suggests enhanced metabolic stability High lipophilicity (CF3), molecular weight 444.5 g/mol
N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo…}sulfanyl)acetamide 8-oxa-3,5-diazatricyclo 4-methoxyphenylmethyl, propyloxy (ether chain) Not reported; methoxy group may improve solubility Molecular weight 495.6 g/mol; methoxy enhances aqueous solubility

Key Findings:

Impact of Halogenation: The target compound’s 2-chlorophenyl and 2-fluorophenyl groups likely improve target binding compared to non-halogenated analogs (e.g., methoxy or alkyl derivatives) due to stronger dipole interactions and hydrophobic effects .

Core Structure and Bioactivity :

  • The tricyclic system in the target compound offers greater rigidity than the 1,3,4-oxadiazole derivatives (), which may enhance receptor selectivity and reduce off-target effects .
  • However, the oxadiazole derivatives (e.g., 6f) demonstrate proven antimicrobial efficacy, suggesting simpler heterocycles remain viable for specific applications .

Sulfanyl Linker Role :

  • The thioether group is conserved across multiple analogs (), implying its critical role in maintaining molecular stability or facilitating sulfur-mediated interactions (e.g., disulfide bond formation in microbial enzymes) .

Toxicity Considerations :

  • Compounds with bulky substituents (e.g., ’s propyloxy chain) may exhibit lower cytotoxicity compared to smaller, reactive groups (e.g., ’s 6g and 6j, which showed higher toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.